molecular formula C22H21N3O4S B2499689 Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1022918-76-8

Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B2499689
CAS No.: 1022918-76-8
M. Wt: 423.49
InChI Key: BYNBOLOESOPZAX-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core linked to a tetrahydronaphtho-diazepine moiety via an acetylamino bridge. Its synthesis likely involves multicomponent reactions or coupling strategies, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

methyl 5-ethyl-2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-13-10-14(22(28)29-2)21(30-13)25-18(26)11-17-20(27)24-16-9-5-7-12-6-4-8-15(23-17)19(12)16/h4-10,17,23H,3,11H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNBOLOESOPZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key motifs: thiophene carboxylates , benzodiazepine derivatives , and polycyclic fused systems . Below is a detailed analysis based on the evidence:

Thiophene Carboxylate Derivatives

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Structure : Contains a tetrahydrobenzo[b]thiophene-3-carboxylate core with an ethoxy and 4-hydroxyphenyl substituent.
  • Synthesis: Synthesized via a Petasis reaction in hexafluoroisopropanol (HFIP) with 22% yield after preparative chromatography .
  • Key Data :
    • HRMS-ESI : m/z 390.1370 (calculated and experimental).
    • 1H NMR : Signals confirm the presence of ethoxy, hydroxyphenyl, and tetrahydrobenzo groups.
  • Comparison : While both compounds share a thiophene carboxylate backbone, the target compound incorporates a diazepine ring instead of a tetrahydrobenzo system. The diazepine moiety may enhance conformational flexibility and binding affinity in biological systems.
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
  • Structure : Features a benzo[b]thiophene-2-carboxylate core with hydroxyl and oxo substituents.
  • Synthesis : Derived via acetylation of a precursor using acetic anhydride and boron trifluoride diethyl etherate (73% yield) .
  • Key Data :
    • Melting Point : 153–156°C.
    • IR Peaks : 1777 cm⁻¹ (ester C=O), 1715 cm⁻¹ (oxo groups).
  • Comparison : The target compound lacks the oxo and hydroxyl substituents but includes a diazepine ring, which may alter solubility and reactivity. The higher yield (73% vs. 22% for 6o) highlights the influence of substituents on synthetic efficiency .

Sulfonylurea Herbicides (Triazine-Linked Thiophene Esters)

Examples from :

  • Triflusulfuron methyl ester : Methyl ester with a trifluoroethoxy-triazine group.
  • Metsulfuron methyl ester : Methyl ester with methoxy-triazine substituents.
  • Structural Relevance : These compounds share ester and heterocyclic motifs but diverge significantly due to their triazine-sulfonylurea linkages. Their pesticidal applications suggest that the target compound’s diazepine-thiophene system might also exhibit bioactivity, though this remains speculative without direct data .

Key Insights

  • Synthetic Challenges : Lower yields in analogs (e.g., 22% for 6o ) suggest that introducing bulky substituents (e.g., diazepine) may require optimized coupling or purification strategies.
  • Biological Potential: While sulfonylurea herbicides ( ) demonstrate bioactivity, the target compound’s fused heterocycles could target neurological or anti-inflammatory pathways, warranting further study.

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